molecular formula C21H11Br2Cl3N2 B10921165 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10921165
M. Wt: 557.5 g/mol
InChI Key: RZSPGFMEHRKBHM-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole is a complex organic compound characterized by its multiple halogen substitutions on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include sodium iodide (NaI) in acetone and silver nitrate (AgNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H11Br2Cl3N2

Molecular Weight

557.5 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-12(2-6-14)20-19(26)21(13-3-7-15(23)8-4-13)28(27-20)18-10-9-16(24)11-17(18)25/h1-11H

InChI Key

RZSPGFMEHRKBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)Cl)Br

Origin of Product

United States

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